molecular formula C22H15N3O7 B2541034 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID CAS No. 634594-83-5

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID

Cat. No.: B2541034
CAS No.: 634594-83-5
M. Wt: 433.376
InChI Key: ALEJYLFYLKQGQE-UHFFFAOYSA-N
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Description

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy-nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxy-4-nitrobenzoic acid with appropriate reagents to introduce the cyano and furan groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and furan-containing molecules. Examples are:

Uniqueness

What sets 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O7/c1-31-20-11-16(25(29)30)5-7-18(20)19-8-6-17(32-19)10-14(12-23)21(26)24-15-4-2-3-13(9-15)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJYLFYLKQGQE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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